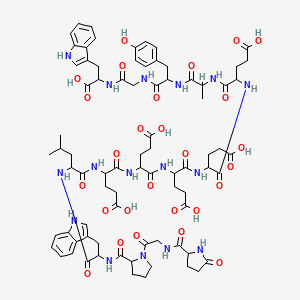

Gastrin I (1-14), human

Description

Properties

IUPAC Name |

4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJJBRDFCLLYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H100N16O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the amino acid sequence of Gastrin I (1-14), human?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the amino acid sequence, physicochemical properties, and biological context of human Gastrin I (1-14), a significant fragment of the gastrointestinal hormone gastrin. This document details the methodologies for its sequence determination and synthesis, and delineates its primary signaling pathway.

Amino Acid Sequence and Physicochemical Properties

Human Gastrin I (1-14) is a fourteen-amino-acid peptide fragment derived from Gastrin I. The N-terminus is characterized by a pyroglutamic acid ({Glp}), a post-translational modification of a glutamine residue.

Sequence: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp

One-Letter Code: {Glp}GPWLEEEEEAYGW

The following table summarizes key quantitative data for human Gastrin I (1-14).

| Parameter | Value | Reference |

| Molecular Weight | 1704 g/mol | [1] |

| Molecular Formula | C79H100N16O27 | |

| CCK2 Receptor Binding Affinity (Ki) | ~0.3–1 nM | [2] |

| EC50 (Gastric Epithelial Cell Proliferation) | 6.2 pM | [3][4] |

| EC50 (Histamine Secretion) | 0.014 nM | [3][4] |

Experimental Protocols

The determination of the amino acid sequence of peptides like Gastrin I historically relied on chemical methods, which are now complemented by mass spectrometry. Synthesis is typically achieved through solid-phase techniques.

Edman degradation is a foundational method for N-terminal sequencing of peptides.[5][6] It involves a stepwise process of labeling and cleaving the N-terminal amino acid without hydrolyzing the rest of the peptide bonds.[5]

Methodology:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC couples with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.

-

Conversion and Identification: The thiazolinone derivative is extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid. This PTH-amino acid is then identified using chromatography, typically reverse-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to that of known PTH-amino acid standards.

-

Iteration: The remaining peptide, now shortened by one residue, is subjected to the next cycle of Edman degradation. This process is repeated for each subsequent amino acid. Automated sequenators can perform 30 or more cycles with high efficiency.[5]

Note: Standard Edman degradation cannot identify the N-terminal pyroglutamic acid of Gastrin I (1-14) because it lacks a free primary amine. Enzymatic or chemical methods are required to open the pyroglutamyl ring before sequencing can proceed.

Modern peptide sequencing is predominantly performed using tandem mass spectrometry (MS/MS), which offers high sensitivity and the ability to analyze complex mixtures.[7]

Methodology:

-

Ionization: The peptide sample is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). This generates charged peptide ions.

-

First Mass Analysis (MS1): The mass-to-charge (m/z) ratios of the intact peptide ions are measured in the first mass analyzer. An ion of interest, in this case corresponding to the m/z of Gastrin I (1-14), is selected for fragmentation.

-

Fragmentation: The selected precursor ion is fragmented, usually by collision-induced dissociation (CID), where the ion collides with an inert gas (e.g., argon or nitrogen). This breaks the peptide backbone at predictable locations (primarily the amide bonds), generating a series of fragment ions.

-

Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured in the second mass analyzer.

-

Sequence Deduction: The amino acid sequence is deduced from the mass differences between consecutive fragment ions in the MS2 spectrum. For example, the mass difference between two adjacent 'y' ions or 'b' ions corresponds to the mass of a specific amino acid residue. This process allows for the de novo sequencing of the peptide.

The synthesis of Gastrin I (1-14) is achieved using solid-phase peptide synthesis (SPPS), a method that builds the peptide chain on a solid resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.[8][9]

Methodology:

-

Resin Preparation: A suitable resin, such as Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is selected and swelled in a solvent like N,N-dimethylformamide (DMF).[10][11]

-

First Amino Acid Attachment: The C-terminal amino acid (Tryptophan in this case), with its amino group protected by Fmoc and its side chain protected if necessary, is covalently attached to the resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in DMF, exposing a free amine.[12]

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin. It forms a peptide bond with the free amine of the preceding residue.[10]

-

Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gly, Tyr, Ala, etc.) until the full 14-amino acid chain is assembled.

-

Pyroglutamic Acid Formation: The N-terminal pyroglutamic acid is typically formed from a glutamine residue during the final cleavage step or through a separate cyclization reaction.[8]

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

-

Purification and Analysis: The crude peptide is purified by RP-HPLC and its identity is confirmed by mass spectrometry.

Gastrin I Signaling Pathway

Gastrin I exerts its physiological effects, such as the stimulation of gastric acid secretion, by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR).[13][14] The binding of Gastrin I to the CCK2 receptor initiates a cascade of intracellular signaling events.[15][16]

The primary signaling pathway involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.[17] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium (Ca2+) from intracellular stores. These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) and RhoA pathways, ultimately leading to cellular responses like proliferation and secretion.[15][18]

References

- 1. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]

- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. ehu.eus [ehu.eus]

- 7. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide synthesis. Part 5. Solid-phase synthesis of [15-leucine]little gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Century of Discovery: Unraveling the Complexity of Human Gastrin and Its Fragments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of human gastrin and its fragments, molecules that have fundamentally shaped our understanding of gastrointestinal physiology and pathology. From the initial hypothesis of a chemical messenger for gastric acid secretion to the elucidation of a complex family of peptides with diverse biological activities, the story of gastrin is one of scientific inquiry, technological advancement, and clinical translation. This document details the key experiments, presents quantitative data, and visualizes the intricate signaling pathways and experimental workflows that have been pivotal in this field of research.

A Historical Journey: From a Postulated Hormone to a Family of Peptides

The concept of a hormonal regulator of gastric acid secretion was first proposed by the British physiologist John Sydney Edkins in 1905.[1][2] Through a series of classic experiments involving the injection of pyloric mucous membrane extracts into anesthetized cats, Edkins observed a resultant secretion of gastric acid and pepsin.[2][3] He named this putative chemical messenger "gastrin."[2] However, his hypothesis was met with skepticism, particularly after the discovery of histamine (B1213489) in 1910, a potent gastric acid stimulant also found in tissue extracts.[2] For several decades, the physiological significance of gastrin remained .

The definitive validation of Edkins's hypothesis came in 1964 when Roderic Alfred Gregory and Hilda Tracy at the University of Liverpool successfully isolated and determined the structure of two gastrins from hog antral mucosa.[1][2][4] This seminal work not only confirmed the existence of gastrin as a distinct physiological entity but also opened the door to understanding its molecular forms and functions.

Subsequent research, notably by John Walsh and his colleagues, led to the development of radioimmunoassays (RIAs) for gastrin, which were instrumental in discovering the heterogeneity of gastrin in circulation and in elucidating its physiological roles in health and disease.[5] These sensitive assays were crucial in identifying "big gastrin" and demonstrating the paracrine action of somatostatin (B550006) in regulating gastrin release.[5] The cloning of the human gastrin gene further unraveled the biosynthetic pathway, revealing a common precursor, preprogastrin, from which all gastrin fragments are derived.[1][6]

The Human Gastrin Family: A Spectrum of Bioactive Peptides

Human gastrin is not a single molecule but a family of peptide hormones derived from a 101-amino acid precursor, preprogastrin.[6][7][8] Post-translational processing of preprogastrin yields progastrin, which is then cleaved to produce the major circulating forms of gastrin.[1][8] The primary bioactive forms are:

-

Gastrin-17 ("little gastrin"): A 17-amino acid peptide, which is the predominant form in the antrum.[1]

The biological activity of these gastrin fragments resides in their C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2.[7] This active site is responsible for their binding to the cholecystokinin (B1591339) B (CCK2) receptor and subsequent physiological effects.[7]

Quantitative Insights into Gastrin Physiology

The development of radioimmunoassays has enabled the quantification of gastrin levels in various physiological and pathological states. This has been crucial in understanding its regulation and clinical significance.

| Parameter | Gastrin-17 (pmol/L) | Gastrin-34 (pmol/L) | Total Gastrin (pmol/L) | Tissue Concentration (pmol/g) |

| Fasting Plasma | 1-15 | 1-10 | < 20 | N/A |

| Postprandial Plasma | 50-150 | 20-60 | Increases 3-5 fold | N/A |

| Zollinger-Ellison Syndrome | > 50 | > 50 | > 100 (often > 500) | N/A |

| Antral Mucosa | N/A | N/A | N/A | 10,000 - 50,000 |

| Duodenal Mucosa | N/A | N/A | N/A | 100 - 1,000 |

Table 1: Typical Concentrations of Human Gastrin Fragments. Data compiled from various sources. Actual values can vary depending on the assay and individual physiological conditions.

The Mechanism of Action: Gastrin Signaling Pathways

Gastrin exerts its primary physiological effects by binding to the CCK2 receptor, a G-protein coupled receptor located on parietal cells and enterochromaffin-like (ECL) cells in the gastric mucosa.[3][9]

Caption: Gastrin Signaling Pathway for Gastric Acid Secretion.

Activation of the CCK2 receptor on parietal cells directly stimulates gastric acid secretion through the Gq/phospholipase C (PLC)/inositol trisphosphate (IP3) pathway, leading to an increase in intracellular calcium.[6] Concurrently, gastrin stimulates ECL cells to release histamine, which then acts in a paracrine manner on H2 receptors on parietal cells, further amplifying acid secretion.[7][9]

Key Experimental Protocols: The Foundations of Gastrin Research

The discovery and characterization of gastrin were underpinned by a series of innovative experimental protocols.

Edkins's Pyloric Extract Experiment (1905)

This foundational experiment demonstrated the existence of a chemical stimulant of gastric acid secretion in the pyloric mucosa.

Caption: Workflow of Edkins's Pyloric Extract Experiment.

Methodology:

-

Anesthetize a cat.

-

Surgically expose the stomach and collect a sample of the pyloric mucous membrane.

-

Prepare a saline extract of the pyloric mucosa.

-

Inject the extract into the jugular vein of the anesthetized cat.

-

Monitor and measure the secretion of gastric acid and pepsin from the stomach.

Isolation and Purification of Gastrin (Gregory and Tracy, 1964)

The isolation of gastrin by Gregory and Tracy was a landmark achievement that required a multi-step purification process.

Caption: Workflow for the Isolation and Purification of Gastrin.

Methodology:

-

Extraction: Hog antral mucosa was homogenized and extracted with a mixture of acetone and acetic acid.

-

Precipitation: The crude extract was subjected to ammonium sulfate precipitation to concentrate the active principle.

-

Gel Filtration: The precipitate was redissolved and fractionated by gel filtration chromatography on a Sephadex G-50 column.

-

Ion-Exchange Chromatography: Active fractions from gel filtration were further purified by ion-exchange chromatography on a DEAE-cellulose column.

-

Characterization: The purified peptides were subjected to amino acid analysis and sequencing to determine their primary structure.

Clinical Significance: Gastrin in Disease

The dysregulation of gastrin secretion is implicated in several clinical conditions. The most notable is the Zollinger-Ellison syndrome , characterized by severe peptic ulcer disease due to a gastrin-secreting tumor (gastrinoma).[1][9] Hypergastrinemia can also result from chronic atrophic gastritis and long-term use of proton pump inhibitors.

Future Directions

A century after its initial postulation, research on gastrin continues to evolve. Current investigations are focused on the roles of gastrin and its precursors in cell proliferation, differentiation, and apoptosis, particularly in the context of gastrointestinal cancers.[10][11] The intricate biology of the gastrin family of peptides continues to be a fertile ground for discovery, with potential implications for the development of novel diagnostic and therapeutic strategies.

References

- 1. Gastrin - Wikipedia [en.wikipedia.org]

- 2. The pivotal role of John S. Edkins in the discovery of gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. regulatorypeptidehome.wordpress.com [regulatorypeptidehome.wordpress.com]

- 6. Gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastric Peptides-Gastrin and Somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. Gastrin [vivo.colostate.edu]

- 10. Gastrin: old hormone, new functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Emerging Biological Roles of N-Terminal Gastrin Fragments: A Technical Guide for Researchers

For Immediate Release

Copenhagen, Denmark – December 12, 2025 – Often overshadowed by their C-terminal counterparts, N-terminal fragments of progastrin are emerging as biologically active molecules with significant physiological and pathological roles. This technical guide provides an in-depth analysis of the current understanding of these peptides, focusing on their effects on gastric acid secretion and their burgeoning role in cancer biology. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of gastrin-related peptides.

Introduction: Beyond Amidated Gastrin

The processing of preprogastrin, a 101-amino acid precursor, yields not only the well-characterized acid-stimulating hormones gastrin-17 (G17) and gastrin-34 (G34), but also a variety of other peptide fragments.[1] Among these are the N-terminal progastrin fragments, which circulate in human plasma at concentrations up to 30-fold higher than amidated gastrins.[2] While initially considered inactive byproducts of hormone synthesis, a growing body of evidence suggests these N-terminal fragments possess distinct biological activities, warranting closer investigation.

Physiological Role: Inhibition of Gastric Acid Secretion

A key physiological function attributed to N-terminal gastrin fragments is the regulation of gastric acid secretion. In vivo studies in healthy human subjects have demonstrated that N-terminal progastrin fragment 1-35 can inhibit gastrin-17-stimulated gastric acid output.

Quantitative Data on Gastric Acid Inhibition

A human infusion study revealed that a high dose of progastrin fragment 1-35 led to a significant (P < 0.05) 30% decrease in gastrin-17-stimulated gastric acid secretion.[2] This inhibitory effect appears to be dependent on the integrity of the N-terminal pentapeptide of the fragment, as progastrin fragment 6-35 did not elicit the same response.[2] In contrast, the N-terminal 1-17 fragment of big gastrin (G-34) did not show any effect on basal or G-17-stimulated acid output in human volunteers.[3]

| Fragment | Effect on Gastrin-17 Stimulated Gastric Acid Secretion | Dose Information | Reference |

| Progastrin Fragment 1-35 | 30% inhibition | High dose (300 pmol/kg/h) | [2] |

| Progastrin Fragment 6-35 | No effect | Equimolar dose to fragment 1-35 | [2] |

| N-terminal G-34 Fragment (1-17) | No effect | 75-1000 pmol/kg/h | [3] |

Experimental Protocol: Human Infusion Study for Gastric Acid Secretion

The following protocol outlines the methodology used to assess the effect of N-terminal progastrin fragments on gastric acid secretion in humans.[2]

Objective: To determine the effect of intravenous infusion of N-terminal progastrin fragments on gastrin-17-stimulated gastric acid secretion.

Participants: Healthy volunteers.

Procedure:

-

Gastric Acid Stimulation: A constant intravenous infusion of synthetic human gastrin-17 is administered to stimulate gastric acid secretion. A typical dose is 40 pmol/kg/h.

-

Basal Period: A control period of at least 60 minutes is allowed for the stimulated acid output to reach a steady state.

-

Fragment Infusion: N-terminal progastrin fragment (e.g., progastrin fragment 1-35) is administered intravenously in a stepwise or constant manner.

-

Stepwise Infusion: Doses of 40, 80, and 300 pmol/kg/h can be administered, with each dose period lasting 60 minutes.

-

Constant Infusion: A single high dose (e.g., 400 pmol/kg/h) can be infused for a set duration (e.g., 1 hour).

-

-

Gastric Juice Collection: Gastric juice is continuously collected in aliquots (e.g., every 15 minutes) throughout the experiment.

-

Analysis: The acidity of the gastric juice samples is titrated to determine the acid output (mmol/h).

Workflow for Human Infusion Study:

Role in Cancer Biology: A Focus on Colon Cancer

Emerging evidence points to a significant role for N-terminal gastrin fragments in the pathophysiology of cancer, particularly colorectal cancer. These fragments appear to exert their effects through receptors distinct from the well-characterized cholecystokinin (B1591339) B (CCK2) receptor, which mediates the actions of amidated gastrins.

Proliferative Effects and Receptor Binding in Colon Cancer Cells

In vitro studies using human colon cancer cell lines, such as HT-29 and DLD-1, have shown that N-terminal fragments of G17 can stimulate cell proliferation.[4][5] This proliferative effect is mediated by a putative non-CCK receptor.

Quantitative Data on Cell Proliferation: The N-terminal fragment G17(1-12) was found to stimulate the growth of HT-29 cells in a sigmoidal fashion with an EC50 of 4.6 x 10-9 M.[5]

| Fragment | Cell Line | Effect | EC50 | Reference |

| G17(1-12) | HT-29 | Stimulation of proliferation | 4.6 x 10-9 M | [5] |

| G17(1-6)-NH2 | DLD-1 | Stimulation of proliferation | Nanomolar concentrations | [4] |

Receptor Binding: Competitive binding assays have revealed the presence of high (nanomolar) and low (micromolar) affinity binding sites for gastrin-related peptides on colon cancer cells that are distinct from CCK1 and CCK2 receptors.[4][5] The N-terminal region of glycine-extended gastrin (G-Gly) appears to be crucial for binding to the high-affinity receptor, which is thought to be responsible for the growth-promoting effects.[5]

Signaling Pathways in Colon Cancer

While the specific signaling cascades initiated by N-terminal gastrin fragments are still under active investigation, studies on related gastrin precursors, like G-Gly, provide valuable insights. These peptides have been shown to activate key signaling pathways involved in cell growth, survival, and proliferation, including the PI3K/Akt and MAPK/ERK pathways.[6][7]

PI3K/Akt Pathway: Glycine-extended gastrin has been shown to inhibit apoptosis in colon cancer cells through the activation of the PI3K/Akt pathway.[6] This pathway is a central regulator of cell survival.

MAPK/ERK Pathway: The MAPK/ERK pathway, a critical regulator of cell proliferation, is also implicated in the actions of gastrin-related peptides in colon cancer.[8] Some studies suggest that gastrin can inhibit a novel pathological signaling pathway in colon cancer involving EGR1, AE2, and phosphorylated ERK (P-ERK).[9]

Signaling Pathway Activated by Glycine-Extended Gastrin:

Experimental Protocols for In Vitro Studies

Cell Proliferation Assay (MTT Assay): This protocol is a common method to assess the effect of N-terminal gastrin fragments on the proliferation of colon cancer cells.

Materials:

-

Human colon cancer cell lines (e.g., HT-29, DLD-1)

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

N-terminal gastrin fragments

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 103 cells/well) and allow them to attach overnight.

-

Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment: Add fresh serum-free medium containing various concentrations of the N-terminal gastrin fragment to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the control.

Workflow for Cell Proliferation Assay:

Future Directions and Clinical Implications

The discovery of the biological activities of N-terminal gastrin fragments opens up new avenues for research and therapeutic development. The high circulating levels of these fragments suggest they may have a significant and previously unappreciated impact on human health and disease.

Key Areas for Future Research:

-

Receptor Identification: The definitive identification and characterization of the receptor(s) for N-terminal gastrin fragments is a critical next step.

-

Signaling Pathway Elucidation: A detailed understanding of the downstream signaling pathways activated by these fragments in both normal and cancerous cells is needed.

-

Therapeutic Targeting: The development of agonists or antagonists targeting the N-terminal gastrin fragment receptor could offer novel therapeutic strategies for managing gastric acid-related disorders or for treating certain types of cancer.

-

Biomarker Potential: Given their elevated levels in circulation, N-terminal gastrin fragments could serve as potential biomarkers for the diagnosis or prognosis of gastrointestinal cancers.

Conclusion

The N-terminal fragments of progastrin are no longer to be considered inert byproducts of gastrin synthesis. They represent a new class of biologically active peptides with the potential to modulate key physiological processes and contribute to the pathogenesis of diseases such as cancer. This technical guide provides a summary of the current knowledge in this exciting and rapidly evolving field, with the aim of stimulating further research into the multifaceted roles of these intriguing molecules.

References

- 1. Gastrin gene expression in human colon cancer cells measured by a simple competitive PCR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gastrin 1-6 promotes growth of colon cancer cells through non-CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of N- and C-terminal regions of gastrin-Gly for preferential binding to high and low affinity gastrin-Gly receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine-extended gastrin inhibits apoptosis in colon cancer cells via separate activation of Akt and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-21-Activated kinase 1 mediates gastrin-stimulated proliferation in the colorectal mucosa via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gastrin inhibits a novel, pathological colon cancer signaling pathway involving EGR1, AE2 and P-ERK - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Signaling Pathway of Gastrin I (1-14) via the CCK2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathway initiated by the binding of Gastrin I (1-14) to its cognate receptor, the Cholecystokinin (B1591339) 2 Receptor (CCK2R). Gastrin, a key gastrointestinal hormone, regulates gastric acid secretion and plays a significant role in cell proliferation, differentiation, and apoptosis.[1] Understanding the intricacies of its signaling cascade is paramount for the development of novel therapeutics targeting a range of conditions, from gastrointestinal disorders to various cancers where the Gastrin/CCK2R axis is implicated.[2][3]

Core Signaling Cascade

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] The binding of Gastrin I (1-14) to the CCK2R instigates a conformational change in the receptor, leading to the activation of a well-defined intracellular signaling cascade.

The canonical signaling pathway proceeds as follows:

-

Gq Protein Activation: Upon ligand binding, the CCK2R activates the heterotrimeric Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).[5]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][6][7]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium concentration, activates Protein Kinase C (PKC).[5]

-

MAPK/ERK Pathway Activation: Activated PKC, along with other signaling intermediates, leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, prominently featuring the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][8]

This signaling cascade culminates in the modulation of gene expression and subsequent cellular responses, including cell proliferation, differentiation, and inhibition of apoptosis.[1]

Figure 1: Core signaling pathway of Gastrin I (1-14) via the CCK2 receptor.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of gastrin with the CCK2 receptor and the subsequent cellular responses.

| Ligand | Receptor | Cell Line | Parameter | Value | Reference(s) |

| Gastrin-17 | Human CCK2R | - | Ki | 0.3 - 1 nM | [9] |

| Gastrin I (human) | CCK2R | Gastric Epithelial Cells | EC50 (Proliferation) | 6.2 pM | [2][10] |

| Gastrin I (human) | CCK2R | - | EC50 (Histamine Secretion) | 0.014 nM | [2][10] |

Note: Gastrin I is the 17-amino acid non-sulfated form of gastrin (G17). Gastrin I (1-14) represents a fragment of this peptide but contains the C-terminal tetrapeptide amide sequence essential for biological activity. The binding affinity (Ki) is for the full-length Gastrin-17.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to investigate the Gastrin I (1-14)/CCK2R signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Gastrin I (1-14) to the CCK2 receptor.

Objective: To quantify the binding characteristics (Kd or Ki) of a ligand to its receptor.

Principle: A radiolabeled ligand is incubated with a source of receptors (e.g., cell membranes). The amount of bound radioactivity is measured to determine the affinity of the ligand for the receptor. In competition assays, a non-labeled ligand (e.g., Gastrin I) competes with the radiolabeled ligand for binding, allowing for the determination of the inhibitory constant (Ki).

Typical Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the CCK2 receptor (e.g., AR42J or A431-CCK2R cells).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a constant concentration of a radiolabeled CCK2R ligand (e.g., 125I-Gastrin I).

-

Add increasing concentrations of the unlabeled competitor ligand (Gastrin I (1-14)).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]

-

Figure 2: Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCK2R activation.

Objective: To quantify the functional response of the CCK2R to Gastrin I (1-14) by measuring a key second messenger.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a change in fluorescence intensity that can be measured over time.

Typical Protocol:

-

Cell Seeding and Dye Loading:

-

Seed CCK2R-expressing cells into a 96-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

-

-

Baseline Fluorescence Measurement:

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence intensity using a fluorescence plate reader.

-

-

Ligand Addition and Signal Detection:

-

Add Gastrin I (1-14) at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

Figure 3: Workflow for an intracellular calcium mobilization assay.

Western Blot for ERK Phosphorylation

This assay is used to detect the activation of the MAPK/ERK signaling pathway.

Objective: To semi-quantitatively measure the increase in phosphorylated ERK (p-ERK) in response to Gastrin I (1-14).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated form of ERK and total ERK to determine the relative level of activation.

Typical Protocol:

-

Cell Treatment and Lysis:

-

Culture CCK2R-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with Gastrin I (1-14) for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Re-probing:

-

Detect the HRP signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

-

-

Data Analysis:

Figure 4: Workflow for a Western blot for ERK phosphorylation.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of Gastrin I (1-14) on cell proliferation.

Objective: To quantify the mitogenic effect of Gastrin I (1-14) on CCK2R-expressing cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Typical Protocol:

-

Cell Seeding and Treatment:

-

Seed CCK2R-expressing cells into a 96-well plate in a low-serum medium.

-

Treat the cells with various concentrations of Gastrin I (1-14).

-

Incubate for a period of time that allows for cell proliferation (e.g., 24-72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for a few hours.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

Figure 5: Workflow for an MTT cell proliferation assay.

References

- 1. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell cycle dependent expression of the CCK2 receptor by gastrointestinal myofibroblasts: putative role in determining cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Pharmacological analysis of CCK2 receptor ligands using COS-7 and SK-N-MC cells, expressing the human CCK2 receptor [ouci.dntb.gov.ua]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of CCK receptor-mediated effects on intracellular calcium of porcine chief cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

Receptor Binding Affinity of Human Gastrin I (1-14): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of human Gastrin I (1-14), a significant fragment of the peptide hormone Gastrin I. This document details its interaction with the cholecystokinin-2 (CCK2) receptor, outlines relevant experimental methodologies, and illustrates the subsequent intracellular signaling cascades.

Quantitative Receptor Binding Affinity

Extensive literature searches for quantitative binding affinity data (Kd, Ki, or IC50 values) specifically for the human Gastrin I (1-14) fragment with the CCK2 receptor did not yield specific numerical data. While it is commercially described as a fragment that binds to the CCK2/Gastrin receptors, quantitative binding studies in peer-reviewed literature predominantly focus on the full-length Gastrin I (Gastrin-17), minigastrin, and other synthetic analogs. One study on the N-terminal 1-17 fragment of human big gastrin (G-34) indicated that it did not affect basal or Gastrin-17-stimulated acid secretion, suggesting it may not be a potent agonist at the CCK2 receptor[1].

For comparative purposes, the table below presents binding affinity data for closely related gastrin peptides and analogs to the CCK2 receptor.

| Compound | Receptor | Cell Line/Tissue | Assay Type | Affinity Metric (Value) | Reference |

| Gastrin I (human) | CCK2R | Rat brain | Binding Assay | Ki = 0.068 nM | (Not explicitly in search results, but representative of high affinity) |

| [Leu15]Gastrin I | CCK2R | A431-CCK2R cells | Competition Assay | IC50 = 0.86 ± 0.05 nM | (Not explicitly in search results, but representative of high affinity) |

| Pentagastrin | CCK2R | A431-CCK2R cells | Competition Assay | IC50 = 0.76 ± 0.11 nM | [2] |

| DOTA-MGS5 | CCK2R | A431-CCK2R cells | Competition Assay | IC50 = 0.69 ± 0.09 nM | [2] |

| Human Gastrin I (1-14) | CCK2R | - | - | Data not available in cited literature | - |

Experimental Protocols: Receptor Binding Assays

The following are representative, detailed methodologies for conducting receptor binding assays to determine the affinity of ligands like Gastrin I (1-14) to the CCK2 receptor. These protocols are based on established methods used for similar gastrin analogs.

Competitive Radioligand Binding Assay on Cell Membranes

This protocol is adapted from methodologies used for various gastrin analogs binding to the CCK2 receptor expressed in cell lines like AR42J (rat pancreatic acinar cells) or transfected cell lines (e.g., A431-CCK2R).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Gastrin I (1-14)) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells overexpressing the human CCK2 receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the CCK2 receptor, such as [125I]-[Leu15]Gastrin-I or 111In-labeled gastrin analogs.

-

Test Compound: Human Gastrin I (1-14) at various concentrations.

-

Binding Buffer: e.g., 20 mM HEPES, 1% BSA, 5 mM MgCl₂, 0.2 mg/mL bacitracin, pH 7.3.

-

Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., Millipore Multiscreen).

-

Gamma Counter: For measuring radioactivity.

Procedure:

-

Plate Preparation: Pre-wet the wells of the 96-well filter plate with 250 µL of binding buffer and then aspirate the buffer.

-

Assay Setup: To each well, add in the following order:

-

50 µL of binding buffer containing the test compound (Gastrin I (1-14)) at various concentrations (typically from 10-12 M to 10-5 M). For total binding, add 50 µL of binding buffer without the test compound. For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 1 µM unlabeled Gastrin I).

-

50 µL of the radioligand solution (e.g., 50,000–100,000 cpm per well).

-

100 µL of the cell membrane suspension (typically 25-100 µg of protein per well).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Termination of Binding: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: After washing, punch out the filters from the plate and place them in tubes for counting in a gamma counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

Whole-Cell Binding Assay

This protocol is suitable for determining the binding affinity on intact cells.

Objective: To determine the dissociation constant (Kd) or IC50 of Gastrin I (1-14) in a more physiologically relevant context.

Materials:

-

Cells: Adherent cells expressing the CCK2 receptor (e.g., A431-CCK2R) cultured in multi-well plates (e.g., 6-well or 24-well).

-

Radioligand and Test Compound: As described in the membrane binding assay.

-

Binding Medium: A serum-free culture medium or a buffer like PBS with 0.5% BSA.

-

Lysis Buffer: e.g., 1 M NaOH.

-

Scintillation Counter or Gamma Counter.

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with the binding medium.

-

Binding Reaction:

-

Add the binding medium containing the radioligand at a fixed concentration and the test compound (for competitive binding) or increasing concentrations of the radioligand (for saturation binding) to each well.

-

Incubate the plates at a controlled temperature (e.g., 37°C or on ice to prevent internalization) for a predetermined time to reach equilibrium.

-

-

Termination and Washing:

-

Aspirate the binding medium.

-

Quickly wash the cell monolayer multiple times with ice-cold binding medium or PBS to remove unbound radioligand.

-

-

Cell Lysis and Counting:

-

Add lysis buffer to each well to solubilize the cells and the bound radioligand.

-

Transfer the lysate to scintillation vials or tubes for counting.

-

-

Data Analysis: Similar to the membrane binding assay, analyze the data to determine IC50 or Kd values. For saturation binding, plot the specific binding against the radioligand concentration and use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

Signaling Pathways of Gastrin I (1-14) via the CCK2 Receptor

Upon binding of Gastrin I (1-14) to the CCK2 receptor, a cascade of intracellular signaling events is initiated. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

Caption: Gastrin I (1-14) signaling through the CCK2 receptor.

Experimental Workflow for Elucidating Signaling Pathways

The investigation of intracellular signaling pathways typically involves a series of cell-based assays.

Caption: A typical experimental workflow for studying signal transduction.

This guide summarizes the current understanding of the receptor binding and signaling of human Gastrin I (1-14). The lack of specific quantitative binding data for this fragment highlights an area for future research. The provided protocols and pathway diagrams offer a solid foundation for researchers and professionals in the field of drug development and gastrointestinal physiology.

References

In Vitro versus In Vivo Effects of Gastrin I (1-14): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth.[1] It exists in various isoforms, with Gastrin-17 (G-17) and Gastrin-34 being the most biologically active.[2] Gastrin I (1-14) is a fragment of Gastrin I, an endogenous peptide hormone primarily expressed in the gut.[3] This technical guide provides a comprehensive overview of the known and extrapolated effects of Gastrin I (1-14) in both laboratory (in vitro) and living organism (in vivo) settings. Due to a scarcity of research specifically focused on the 1-14 fragment, this guide synthesizes information from studies on the broader gastrin family to infer its potential biological activities and methodologies for its study.

Core Concepts: Gastrin and the CCK2 Receptor

Gastrin peptides exert their effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor, a G protein-coupled receptor.[1][4] The biological activity of gastrin is largely attributed to its C-terminal amide.[5] Shorter fragments of gastrin have been studied to understand the minimal sequence required for receptor activation and biological response.

In Vitro Effects of Gastrin Peptides

The in vitro effects of gastrin are typically studied using isolated cells or cell lines to elucidate direct cellular responses and signaling pathways.

Quantitative Data on Gastrin Peptide Activity

The following table summarizes quantitative data for various gastrin peptides from in vitro studies. It is important to note the lack of specific data for Gastrin I (1-14). The data for Gastrin I (human, G-17) is provided for comparative context.

| Peptide | Assay | Cell Line/System | Parameter | Value | Reference |

| Gastrin I (human, G-17) | Cell Proliferation | Gastric Epithelial Cells | EC50 | 6.2 pM | [6] |

| Gastrin I (human, G-17) | Histamine Secretion | Gastric Epithelial Cells | EC50 | 0.014 nM | [6] |

| Gastrin-17 | c-fos induction | AR42JB13 (rat pancreatic) | EC50 | ~1 nM | [7] |

| Gastrin-17 | c-fos induction | Colo 320 (human colorectal) | EC50 | ~10 nM | [7] |

| Gastrin | DNA Synthesis | Isolated ECL Cells | EC50 | 1.7 x 10-12 M | [8] |

| Gastrin | Histamine Release | Isolated ECL Cells | EC50 | 4 x 10-11 M | [8] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols: In Vitro Assays

This protocol is a generalized method for determining the binding affinity of a ligand like Gastrin I (1-14) to its receptor.

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the CCK2 receptor (e.g., AGS-GR cells).

-

Harvest cells and homogenize in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

Incubate the cell membranes with a radiolabeled gastrin analog (e.g., 125I-Gastrin-17) and varying concentrations of unlabeled Gastrin I (1-14) as a competitor.

-

Incubate at a controlled temperature (e.g., 37°C) for a set time to reach equilibrium.

-

-

Separation and Counting:

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (dissociation constant) for Gastrin I (1-14).

-

This method allows for the continuous monitoring of cell proliferation in response to a substance.[9]

-

Cell Seeding:

-

Seed cells (e.g., AGS-GR cells) into a specialized 96-well E-plate at a predetermined density.

-

Allow cells to adhere and stabilize, monitored by the xCELLigence system.

-

-

Treatment:

-

Add varying concentrations of Gastrin I (1-14) to the wells.

-

Include appropriate controls (e.g., vehicle, full gastrin).

-

-

Monitoring:

-

Place the E-plate in the xCELLigence instrument and record the cell index (a measure of impedance) at regular intervals over a period of hours to days.

-

-

Data Analysis:

-

Plot the cell index over time to generate proliferation curves.

-

Compare the proliferation rates of treated cells to control cells.

-

In Vivo Effects of Gastrin Peptides

In vivo studies are essential for understanding the systemic effects of gastrin peptides, including their influence on gastric acid secretion and tissue growth within a complex biological system.

Quantitative Data on Gastrin Peptide Activity

The following table presents quantitative data from in vivo studies on gastrin peptides. Specific data for Gastrin I (1-14) is not available in the reviewed literature.

| Peptide | Animal Model | Measured Effect | Parameter | Value | Reference |

| Synthetic Human Gastrin I | Cat | Gastric Acid Secretion | ED50 | 0.33 nmol kg-1 h-1 | |

| Hexagastrin (non-sulfated) | Cat | Gastric Acid Secretion | ED50 | 5.14 nmol kg-1 h-1 |

Note: ED50 (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response.

Experimental Protocols: In Vivo Assays

This protocol outlines a method for measuring the effect of a substance on gastric acid secretion.

-

Animal Preparation:

-

Anesthetize a rat (e.g., with urethane).

-

Surgically expose the stomach and insert a cannula into the forestomach and another at the pylorus.

-

-

Stomach Perfusion:

-

Perfuse the stomach with a saline solution at a constant rate.

-

Collect the perfusate at regular intervals.

-

-

Treatment and Sample Collection:

-

Administer Gastrin I (1-14) intravenously at varying doses.

-

Continue to collect the gastric perfusate.

-

-

Acid Measurement:

-

Titrate the collected perfusate with a standardized NaOH solution to a neutral pH to determine the amount of secreted acid.

-

-

Data Analysis:

-

Calculate the acid output per unit of time for each dose of Gastrin I (1-14).

-

Generate a dose-response curve to determine the potency of the peptide.

-

Signaling Pathways

Gastrin peptides, upon binding to the CCK2 receptor, are known to activate several intracellular signaling cascades. While specific studies on Gastrin I (1-14) are limited, it is presumed to interact with the same receptor and potentially activate similar pathways. One source suggests that Gastrin I (1-14) stimulates lectin-like protein Reg expression through the activation of Protein Kinase C (PKC) and RhoA.[3]

Gastrin-CCK2 Receptor Signaling Pathway

Caption: Proposed signaling pathway for Gastrin I (1-14) via the CCK2 receptor.

Experimental Workflow for In Vitro Proliferation Study

Caption: General workflow for an in vitro cell proliferation experiment.

Discussion and Conclusion

The biological effects of Gastrin I (1-14) are not well-documented in publicly available scientific literature. While it is a fragment of the larger, active Gastrin I peptide, the absence of the C-terminal amide suggests it may have significantly lower potency or different biological activities compared to Gastrin-17. The primary value of this guide is in providing the established context of gastrin biology and the standard methodologies that would be necessary to characterize the in vitro and in vivo effects of Gastrin I (1-14).

For researchers and drug development professionals, this highlights a gap in the understanding of gastrin peptide fragments and presents an opportunity for novel research. Future studies should focus on direct, quantitative comparisons of Gastrin I (1-14) with other gastrin peptides in the assays described herein to fully elucidate its biological role.

References

- 1. Gastrin [vivo.colostate.edu]

- 2. frontiersin.org [frontiersin.org]

- 3. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Gastrin-1, human - 1 mg [anaspec.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Gastrin releasing peptide antagonists with improved potency and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastrin-induced proliferation involves MEK partner 1 (MP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of effect of peptide length and sulphation on acid secretory potency of gastrin in the cat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentration and Measurement of Gastrin I (1-14) in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Gastrin I (1-14) in human plasma. While Gastrin I (1-14) is a fragment of the hormone gastrin, its specific physiological concentration in human plasma is not well-documented in scientific literature, suggesting it is not a major circulating form. This guide summarizes the available data on the primary circulating forms of gastrin, details the methodologies for their measurement, and describes the established signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction to Gastrin and its Fragments

Gastrin is a crucial peptide hormone that plays a primary role in the regulation of gastric acid secretion and mucosal growth.[1] It is produced by G-cells in the antrum of the stomach and the duodenum.[2] Gastrin exists in several molecular forms, arising from post-translational processing of its precursor, preprogastrin. The main bioactive and circulating forms are gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"), with smaller amounts of gastrin-14 (B1141676) ("minigastrin") and other fragments.[2][3]

Gastrin I (1-14) is an N-terminal fragment of Gastrin I. While it is commercially available for research purposes and has been shown to stimulate gastric acid secretion by binding to the cholecystokinin (B1591339) B (CCK2)/gastrin receptors, its physiological concentration and significance in human plasma remain largely uncharacterized.[4]

Physiological Concentration of Gastrin in Human Plasma

| Analyte | Condition | Concentration Range (pmol/L) | Notes |

| Total Gastrin | Fasting, H. pylori-negative | 5 - 10 | Represents the basal level in healthy individuals.[3] |

| Total Gastrin | Fasting, general population | 20 - 25 | May include asymptomatic individuals with H. pylori infection.[3] |

| Total Gastrin | Post-prandial | Significant increase from baseline | The magnitude of the increase depends on the meal composition.[3] |

Experimental Protocols for Gastrin Measurement

The standard methods for quantifying gastrin levels in plasma are competitive immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). While a specific protocol for Gastrin I (1-14) is not established, the following provides a detailed overview of the general methodology for total gastrin measurement, which can be adapted for specific fragments with the development of appropriate antibodies and standards.

Radioimmunoassay (RIA) for Total Gastrin

Radioimmunoassay is a highly sensitive technique for measuring the concentration of antigens by use of antibodies.

Principle: This assay is based on the competition between unlabeled gastrin in the sample and a fixed amount of radiolabeled gastrin for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of unlabeled gastrin in the sample.

Materials:

-

Specific anti-gastrin antibody (polyclonal or monoclonal)

-

¹²⁵I-labeled gastrin (tracer)

-

Gastrin standards of known concentrations

-

Assay buffer (e.g., phosphate (B84403) buffer with protein carrier like BSA)

-

Separating agent (e.g., second antibody, charcoal, or polyethylene (B3416737) glycol) to precipitate the antibody-bound fraction

-

Gamma counter

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing EDTA to prevent coagulation and protease inhibitors to minimize protein degradation.

-

Centrifuge at 4°C to separate plasma.

-

Store plasma samples at -20°C or lower until analysis.

-

-

Assay Procedure:

-

Pipette a known volume of standards, control samples, and unknown plasma samples into respective assay tubes.

-

Add a specific volume of anti-gastrin antibody to each tube.

-

Add a precise amount of ¹²⁵I-labeled gastrin to each tube.

-

Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding to reach equilibrium.

-

Add the separating agent to precipitate the antibody-bound radiolabeled gastrin.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant.

-

Measure the radioactivity in the precipitate using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radiolabeled gastrin as a function of the gastrin concentration of the standards.

-

Determine the concentration of gastrin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Gastrin

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Principle: A competitive ELISA is typically used for gastrin. In this format, gastrin in the sample competes with a known amount of enzyme-labeled gastrin for binding to a limited amount of anti-gastrin antibody coated on a microplate. The amount of color produced is inversely proportional to the amount of gastrin in the sample.

Materials:

-

Microplate pre-coated with anti-gastrin antibody

-

Gastrin standards of known concentrations

-

Biotinylated gastrin or enzyme-conjugated gastrin (e.g., HRP-gastrin)

-

Streptavidin-HRP (if using biotinylated gastrin)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., dilute sulfuric acid)

-

Wash buffer

-

Microplate reader

Procedure:

-

Sample Collection and Preparation: Same as for RIA.

-

Assay Procedure:

-

Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.

-

Add a fixed amount of enzyme-conjugated gastrin to each well.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a short period (e.g., 15-30 minutes) to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values against the corresponding gastrin concentrations of the standards.

-

Determine the gastrin concentration in the unknown samples by comparing their absorbance to the standard curve.

-

Signaling Pathways

Gastrin and its fragments exert their physiological effects primarily through the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor.[1] The signaling cascade initiated by gastrin binding to the CCK2 receptor is complex and involves multiple downstream pathways.

Upon binding, the receptor activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, in turn, can activate various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and differentiation.[1]

Visualizations

Experimental Workflow for Gastrin Measurement

Caption: General workflow for measuring plasma gastrin concentration.

Gastrin Signaling Pathway

Caption: Simplified Gastrin signaling pathway via the CCK2 receptor.

Conclusion

While Gastrin I (1-14) is a recognized fragment of Gastrin I, its physiological concentration in human plasma is not well established, indicating it is likely a minor component of the circulating gastrin pool. The primary focus of physiological and clinical measurement remains on the major bioactive forms, gastrin-17 and gastrin-34. The methodologies of RIA and ELISA are the gold standards for gastrin quantification and can be adapted for specific fragments should the need arise. The signaling of gastrin through the CCK2 receptor involves well-characterized pathways that are crucial for its physiological effects. This guide provides a foundational understanding for researchers and professionals working with gastrin and its analogues. Further research is warranted to elucidate the potential physiological role, if any, of Gastrin I (1-14).

References

- 1. Gastrin increases mcl-1 expression in type I gastric carcinoid tumors and a gastric epithelial cell line that expresses the CCK-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrin - Wikipedia [en.wikipedia.org]

- 3. Gastrin and the Moderate Hypergastrinemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]

A Technical Guide to the Function of Gastrin I (1-14) in Gastric Acid Secretion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gastrin is the principal hormonal regulator of gastric acid secretion, a critical process for digestion and pathogen defense. It exists in various bioactive forms, including the 14-amino acid fragment, Gastrin I (1-14). This document provides a comprehensive technical overview of the role of Gastrin I (1-14) and its parent molecules in stimulating hydrochloric acid (HCl) production from gastric parietal cells. It details the direct and indirect signaling pathways, presents quantitative data for key gastrin analogues, outlines established experimental protocols for studying acid secretion, and provides visual diagrams of the underlying molecular and procedural workflows. While Gastrin I (1-14) is known to be a bioactive fragment that stimulates acid secretion, specific quantitative data on its potency and efficacy are not extensively detailed in current literature.[1][2] Therefore, data from its parent molecule, Gastrin I (G-17), and the widely used synthetic analogue, pentagastrin (B549294), are presented to provide a quantitative framework for the activity of agonists at the gastrin receptor.

Introduction to Gastrin and Its Fragments

Gastrin is a peptide hormone produced by G-cells located in the antrum of the stomach and the duodenum.[3] It is synthesized as a large precursor, preprogastrin, which is sequentially cleaved to produce various active forms, primarily gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin").[3] Gastrin I (1-14) is a fragment of the 17-amino acid peptide, human Gastrin I.[2] The biological activity of all gastrin forms resides in the C-terminal tetrapeptide amide sequence, Trp-Met-Asp-Phe-NH₂, which is essential for receptor binding and activation.[4][5]

The primary physiological roles of gastrin include:

-

Stimulation of gastric acid (HCl) secretion from parietal cells.[3]

-

Promotion of gastric mucosal growth and proliferation of parietal and enterochromaffin-like (ECL) cells.[6]

-

Regulation of gastric motility.[7]

Secretion of gastrin is stimulated by vagal nerve activity, the presence of peptides and amino acids in the stomach, and gastric distention. Its release is inhibited by low gastric pH and the paracrine action of somatostatin.[8]

Mechanism of Action in Gastric Acid Secretion

Gastrin stimulates gastric acid secretion through a dual mechanism, involving both direct stimulation of parietal cells and an indirect pathway mediated by histamine (B1213489) release. Both pathways are initiated by the binding of gastrin to the cholecystokinin (B1591339) 2 (CCK2) receptor, a G-protein coupled receptor (GPCR).[3][9]

Indirect Pathway via ECL Cells

The predominant mechanism for gastrin-induced acid secretion is the indirect pathway.

-

Binding: Gastrin binds to CCK2 receptors on the surface of Enterochromaffin-like (ECL) cells located in the gastric glands.[10]

-

Histamine Release: This binding event triggers a signaling cascade within the ECL cell, leading to the synthesis and release of histamine.[5]

-

Parietal Cell Activation: Histamine diffuses to nearby parietal cells and binds to histamine H2 receptors, which are also GPCRs.

-

Acid Secretion: Activation of the H2 receptor stimulates the parietal cell to secrete H+ ions into the gastric lumen via the H+/K+-ATPase proton pump.[10]

Direct Pathway on Parietal Cells

Gastrin also exerts a direct, albeit less dominant, stimulatory effect on parietal cells.

-

Binding: Gastrin binds directly to CCK2 receptors expressed on the basolateral membrane of parietal cells.[3]

-

Proton Pump Activation: This interaction initiates a signaling cascade that results in the translocation and activation of the H+/K+-ATPase proton pump, leading to acid secretion.[11]

Signaling Pathways

The binding of gastrin to the CCK2 receptor on both ECL and parietal cells activates a Gq/11 G-protein. This initiates the phospholipase C (PLC) signaling cascade.

-

PLC Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.

-

PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC).[12]

-

Downstream Effects: Activated kinases phosphorylate various downstream targets, culminating in histamine release (in ECL cells) or the activation of the proton pump (in parietal cells).

Caption: Gastrin signaling pathway in ECL cells leading to histamine release.

Caption: Direct gastrin signaling pathway in parietal cells for acid secretion.

Quantitative Data

As previously noted, specific dose-response data for Gastrin I (1-14) is limited in the literature. The following tables summarize quantitative data for the parent molecule Gastrin I (G-17) and the synthetic analog pentagastrin, which are commonly used to characterize the stimulation of gastric acid secretion.

Table 1: In Vitro Activity of Gastrin Receptor Agonists

| Compound | Assay | Cell Type/Tissue | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Gastrin I (G-17) | Proliferation | Gastric Epithelial Cells | EC₅₀ | 6.2 pM | [13] |

| Gastrin I (G-17) | Histamine Secretion | ECL Cells | EC₅₀ | 0.014 nM |[13] |

Table 2: In Vivo Stimulated Gastric Acid Secretion in Humans

| Stimulant | Population | Measurement | Basal Acid Output (mmol/h) | Peak Acid Output (mmol/h) | Reference |

|---|---|---|---|---|---|

| Pentagastrin | Normal Subjects | Gastric Aspiration | 3.3 ± 0.4 | 36.3 ± 1.4 | |

| Pentagastrin | Duodenal Ulcer Patients | Gastric Aspiration | 7.1 ± 0.7 | 50.8 ± 2.2 |

| Histamine | Duodenal Ulcer Patients | Gastric Aspiration | 10.9 ± 2.5 | 49.3 ± 3.4 | |

Note: Data are presented as mean ± standard error. These values illustrate the typical secretory response to potent gastrin receptor agonists.

Experimental Protocols

The study of gastrin-stimulated acid secretion involves a range of in vivo and in vitro methodologies.

In Vivo Measurement of Gastric Acid Secretion

This protocol is a standard clinical and research method to assess gastric secretory function.

Objective: To measure basal and stimulated gastric acid output in a subject.

Methodology:

-

Preparation: The subject fasts overnight (at least 12 hours).

-

Tube Placement: A nasogastric tube is inserted into the stomach, and its position is confirmed to be in the most dependent part of the stomach, often via fluoroscopy.

-

Basal Acid Output (BAO) Collection: Gastric contents are continuously aspirated for one hour, typically collected in four 15-minute aliquots.

-

Stimulation: A secretagogue such as pentagastrin (e.g., 6 µg/kg subcutaneously) or histamine is administered.

-

Maximal Acid Output (MAO) / Peak Acid Output (PAO) Collection: Gastric juice is collected for at least one hour post-stimulation, again in 15-minute intervals.

-

Analysis: The volume of each sample is measured. The hydrogen ion (H⁺) concentration is determined by titration with a standardized base (e.g., 0.1 mol/L NaOH) to a neutral pH.

-

Calculation: Acid output is calculated for each interval (Volume in Liters × H⁺ Concentration in mmol/L) and expressed as mmol/hour. The BAO is the sum of acid output during the basal hour. The PAO is typically calculated as the sum of the two highest consecutive 15-minute outputs multiplied by two.

Isolation of Gastric Glands and Parietal Cells

This in vitro protocol allows for the direct study of parietal cell physiology, isolated from systemic influences.

Objective: To obtain a viable suspension of isolated gastric glands or purified parietal cells for culture and experimentation.

Methodology:

-